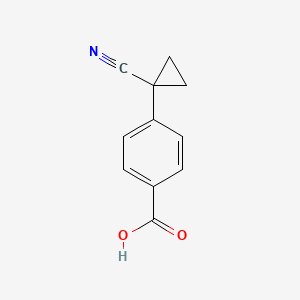

4-(1-Cyanocyclopropyl)benzoic acid

説明

Contextualization within Cyclopropyl-Substituted Benzoic Acid Derivatives Research

The study of 4-(1-Cyanocyclopropyl)benzoic acid is situated within the extensive research field of cyclopropyl-substituted aromatic compounds. The cyclopropyl (B3062369) group is a highly significant structural motif in medicinal chemistry and materials science. chemenu.com Although it is a simple alkyl substituent, its rigid, strained three-membered ring imparts unique electronic and conformational properties to the parent molecule.

Significance in Contemporary Chemical and Biomedical Sciences

The significance of this compound in modern chemical science is primarily as a specialized chemical intermediate or building block. Its bifunctional nature, with a carboxylic acid group that can be readily converted into other functional groups (like amides or esters) and a stable cyanocyclopropyl moiety, makes it a useful component for constructing more complex molecules.

Detailed research has documented the use of this compound in the synthesis of novel pesticidally active compounds. google.com Specifically, it has been used as a reactant to create complex azole-amide compounds. google.com In this context, the benzoic acid portion of the molecule is activated and reacted with an amine to form an amide bond, demonstrating its practical application in the field of agrochemistry. google.com

While direct biomedical applications for this exact compound are not extensively documented in publicly available literature, the benzoic acid scaffold itself is found in a multitude of pharmaceutical agents. preprints.org The exploration of novel derivatives, including those with unique substituents like the cyanocyclopropyl group, is a continuous effort in the search for new chemical entities (NCEs) with potential therapeutic value. The use of such building blocks is fundamental to the discovery and development pipelines in both pharmaceutical and agrochemical research. preprints.orggoogle.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1-cyanocyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSAWENOVYZOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915020-91-6 | |

| Record name | 4-(1-cyanocyclopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 4 1 Cyanocyclopropyl Benzoic Acid

Established Synthetic Pathways for the 4-(1-Cyanocyclopropyl)benzoic Acid Core

The synthesis of the this compound core structure involves two key strategic considerations: the introduction of the cyanocyclopropyl group onto the aromatic ring and the formation or manipulation of the benzoic acid functionality.

Methodologies for Cyclopropyl (B3062369) Moiety Introduction

The construction of the cyclopropane (B1198618) ring is a pivotal step in the synthesis of the target molecule. Various methods have been developed for cyclopropanation, often involving the reaction of an alkene with a carbene or carbenoid. In the context of this compound, intramolecular cyclization is a common and effective strategy.

One prominent method involves the base-induced cyclization of a γ-halonitrile. For instance, a precursor such as 2-(4-carboxyphenyl)-3-chloropropanenitrile can be treated with a strong base to facilitate an intramolecular SN2 reaction, where the generated carbanion displaces the halide to form the three-membered ring.

Other general approaches to cyclopropanation that can be adapted for this synthesis include:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide, to react with an alkene. wikipedia.org For this specific molecule, a precursor like 4-(1-cyanoethenyl)benzoic acid could be subjected to Simmons-Smith conditions.

Diazo Compounds: The reaction of alkenes with diazo compounds, often catalyzed by transition metals like rhodium or copper, is a powerful tool for forming cyclopropanes. wikipedia.orgresearchgate.netresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions can couple aryl halides or triflates with cyclopropyl organometallic reagents, such as cyclopropylmagnesium bromide or cyclopropylboronic acid, to form the aryl-cyclopropane bond. organic-chemistry.orgbeilstein-journals.org

Formation and Manipulation of the Benzoic Acid Functionality

The benzoic acid group can be introduced either before or after the formation of the cyclopropyl ring. A common and efficient strategy is the oxidation of a methyl group on a toluene precursor. researchgate.net For example, 4-(1-cyanocyclopropyl)toluene can be synthesized first, followed by oxidation of the tolyl methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Alternatively, the synthesis can start from a pre-existing benzoic acid derivative, provided the reagents used for cyclopropanation are compatible with the carboxylic acid group. If not, the acid can be protected as an ester during the cyclopropanation step and later deprotected via hydrolysis. Other methods for forming the benzoic acid group include the hydrolysis of a nitrile or the carboxylation of an arylmetal reagent. google.com

Derivatization Approaches for Functionalization of this compound

Derivatization of this compound is crucial for exploring its chemical space, modifying its properties, and generating analogs for various applications. The two primary functional handles for derivatization are the carboxylic acid and the cyano group.

Esterification Reactions and Their Synthetic Utility

The carboxylic acid moiety is readily converted into a wide range of esters, which can serve as key intermediates or as final products with modified physicochemical properties. google.com

Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol. masterorganicchemistry.com Using a large excess of the alcohol drives the equilibrium towards the ester product. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comiajpr.com

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ester.

Reactions with Diazoalkanes: Diazomethane, for example, reacts rapidly with carboxylic acids to form methyl esters under mild conditions. colostate.edu

The synthetic utility of these esterification reactions is significant. They allow for the creation of prodrugs, modulation of solubility and bioavailability, and provide a protecting group for the carboxylic acid during subsequent chemical transformations on other parts of the molecule.

Selective Modifications for Analog Generation

Creating analogs of this compound involves the selective modification of its functional groups or the aromatic ring. The cyano and carboxyl groups offer multiple avenues for transformation.

Transformations of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a primary amide or a carboxylic acid. It can also be reduced, for instance with lithium aluminum hydride (LiAlH₄), to a primary amine.

Transformations of the Carboxyl Group: Beyond esterification, the carboxylic acid can be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then be used to form amides, anhydrides, and other derivatives. Reduction of the carboxylic acid yields a primary alcohol.

Aromatic Ring Functionalization: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The positions of these substitutions are directed by the existing electron-withdrawing carboxyl and cyclopropyl groups.

A notable example of analog generation is seen in the development of the prostaglandin E2 subtype 4 (EP4) receptor antagonist, MK-2894. nih.gov In this complex molecule, the core structure is related to 4-(1-aminocyclopropyl)benzoic acid, where the cyano group has been transformed into an amine, which is then acylated. This illustrates a sophisticated derivatization strategy where the cyclopropylamine moiety serves as a scaffold for building more complex structures. nih.gov

Advancements in Stereoselective Synthesis of Cyclopropyl-Benzoic Acid Systems

While this compound itself is achiral, the synthesis of substituted analogs, where the cyclopropane ring bears additional groups, necessitates control over stereochemistry. The development of asymmetric cyclopropanation methods is a highly active area of research. doi.orgnih.gov

Catalytic asymmetric synthesis provides the most elegant and efficient route to enantiomerically enriched cyclopropanes. nih.gov Key advancements include:

Asymmetric Simmons-Smith Type Reactions: Chiral ligands can be used to modify the zinc carbenoid, inducing enantioselectivity in the cyclopropanation of allylic alcohols and other alkenes. nih.gov

Metal-Catalyzed Reactions of Diazo Compounds: Chiral catalysts based on rhodium, copper, and other transition metals are highly effective in catalyzing the asymmetric cyclopropanation of alkenes with diazoacetates and related compounds. These reactions can achieve high levels of both diastereoselectivity and enantioselectivity.

Asymmetric Cyclopropanation of Alkenyl Boronates: Recent studies have shown that the cyclopropanation of enantioenriched alkenyl boronic esters can proceed with high diastereoselectivity, providing a route to chiral cyclopropyl boronates that are versatile intermediates for further functionalization. acs.org

These advanced methods allow for the precise construction of chiral cyclopropyl-containing molecules, which is of paramount importance in medicinal chemistry where the biological activity of enantiomers can differ significantly. cas.cn

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and enhancing the sustainability of chemical manufacturing. chemscene.comgoogle.comprepchem.com This involves a critical evaluation of traditional synthetic routes and the development of alternative pathways that are safer, more efficient, and utilize renewable resources. google.comcymitquimica.com The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency throughout the synthetic process. prepchem.comgoogle.com

A plausible conventional synthetic approach to this compound can be retrospectively analyzed to identify areas for improvement based on green chemistry principles. A hypothetical multi-step synthesis might commence from a readily available starting material such as 4-methylbenzonitrile. This traditional route, while chemically sound, often involves reagents and conditions that are suboptimal from a sustainability perspective.

Hypothetical Conventional Synthesis:

Benzylic Bromination: 4-Methylbenzonitrile is subjected to radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a chlorinated solvent such as carbon tetrachloride (CCl4) to yield 4-(bromomethyl)benzonitrile.

Cyanation: The resulting benzylic bromide is then reacted with a cyanide source, for instance, sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form 4-(cyanomethyl)benzonitrile.

Cyclopropanation: The 4-(cyanomethyl)benzonitrile undergoes cyclization with 1,2-dibromoethane in the presence of a strong base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to form 4-(1-cyanocyclopropyl)benzonitrile.

Hydrolysis: The final step involves the hydrolysis of the nitrile group on the benzene ring to a carboxylic acid, typically using strong acidic or basic conditions with heating, to yield this compound.

Application of Green Chemistry Principles for a More Sustainable Synthesis:

A thorough analysis of this conventional pathway reveals several areas where green chemistry principles can be applied to devise a more sustainable route.

Waste Prevention and Atom Economy: The conventional route generates significant stoichiometric byproducts, including succinimide, sodium bromide, and other salts, leading to a low atom economy. prepchem.com Greener alternatives would focus on catalytic methods and reaction designs that maximize the incorporation of starting materials into the final product.

Safer Solvents and Auxiliaries: The use of hazardous solvents like carbon tetrachloride (an ozone-depleting substance) and DMSO (which can be difficult to recycle) is a major drawback. researchgate.net Sustainable synthesis would explore the use of greener solvents such as water, ethanol (B145695), or supercritical fluids, or even solvent-free reaction conditions. researchgate.net

Use of Catalysis: The reliance on stoichiometric reagents like NBS and strong bases is not ideal. Catalytic approaches, such as using transition metal catalysts for C-H activation or cyclopropanation, could offer more efficient and selective transformations with lower waste generation. quora.com Biocatalysis, employing enzymes like nitrilases for the selective hydrolysis of nitriles under mild conditions, presents a highly attractive green alternative to harsh chemical hydrolysis.

Energy Efficiency: Reactions requiring high temperatures or prolonged reflux contribute to a larger energy footprint. The development of catalytic systems that operate at ambient temperature and pressure is a key goal of green chemistry. google.com Microwave-assisted synthesis can also be explored to reduce reaction times and energy consumption.

Proposed Green Synthetic Strategies:

Building on these principles, a more sustainable synthesis of this compound could involve:

Alternative Starting Materials: Utilizing bio-based starting materials, where feasible, can reduce the reliance on petrochemical feedstocks. For instance, derivatives of p-aminobenzoic acid, which can be produced through fermentation, could be explored as precursors.

Enzymatic Transformations: Employing a nitrilase enzyme for the conversion of a dinitrile precursor could offer a highly selective and environmentally benign route to the final product, avoiding the need for protecting groups and harsh hydrolysis conditions.

Electrochemical Methods: Electrosynthesis offers a green alternative for oxidation and reduction steps, often using just an electric current to drive the reaction, thereby minimizing the use of chemical reagents. For example, an electrochemical approach could be used for the direct carboxylation of a suitable precursor.

One-Pot Syntheses: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage, waste generation, and energy consumption.

The following table provides a comparative overview of the conventional and proposed green synthetic approaches.

| Synthetic Step | Conventional Approach | Proposed Green Alternative | Green Chemistry Principle(s) Addressed |

| Starting Material | Petrochemical-based (e.g., 4-methylbenzonitrile) | Bio-based precursors (e.g., from fermentation) | Use of Renewable Feedstocks |

| Solvent Usage | Hazardous solvents (e.g., CCl4, DMSO, THF) | Greener solvents (e.g., water, ethanol) or solvent-free conditions | Safer Solvents and Auxiliaries |

| Reagents | Stoichiometric and hazardous reagents (e.g., NBS, NaCN, NaH) | Catalytic methods (e.g., transition metal catalysts), biocatalysts (e.g., enzymes), electrochemical synthesis | Catalysis, Safer Chemicals |

| Waste Generation | High E-Factor due to stoichiometric byproducts (e.g., salts, succinimide) | Lower E-Factor through higher atom economy and catalytic processes | Waste Prevention, Atom Economy |

| Energy Consumption | Potentially energy-intensive steps requiring heating/reflux | Reactions at ambient temperature, microwave-assisted synthesis | Design for Energy Efficiency |

| Final Hydrolysis | Harsh acidic or basic conditions with heating | Enzymatic hydrolysis using a nitrilase under mild conditions | Safer Chemicals, Energy Efficiency |

By systematically applying the principles of green chemistry, it is possible to develop a more sustainable and environmentally responsible synthesis for this compound, aligning with the broader goals of modern chemical research and industry.

Advanced Analytical Methodologies for 4 1 Cyanocyclopropyl Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 4-(1-Cyanocyclopropyl)benzoic acid from impurities, starting materials, or other components within a complex mixture. Both high-performance liquid chromatography and gas chromatography offer powerful solutions, each with specific considerations for this analyte.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound, given its polarity and thermal lability. helixchrom.com A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for benzoic acid derivatives. ekb.egresearchgate.net

Method development for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. A C18 column is a common and effective stationary phase, offering hydrophobic interactions with the benzene (B151609) ring of the analyte. longdom.orgust.edu The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. ekb.egupb.ro Adjusting the pH of the aqueous component is crucial; maintaining a pH below the pKa of the carboxylic acid group (typically around 4.2 for benzoic acid) ensures the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. upb.ro Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any impurities with different polarities. ekb.eg

Detection is commonly performed using a UV detector. upb.ro The aromatic ring in this compound provides strong UV absorbance. The optimal wavelength for detection would be determined from its UV-Vis absorption spectrum, which for benzoic acid is typically around 230 nm or 270 nm. researchgate.netresearchgate.net

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ekb.eglongdom.org This process involves assessing several performance parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range. longdom.org

Accuracy: The closeness of the test results to the true value, often determined through recovery studies on spiked samples. longdom.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. longdom.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. longdom.org

A typical validated HPLC method for a benzoic acid derivative might show a limit of detection of around 0.1 µg/mL and a limit of quantitation of 0.5 µg/mL. longdom.org

Interactive Table: Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Setting/Value | Rationale/Comment |

| Instrument | HPLC with UV or DAD Detector | Standard for analyzing chromophoric compounds. upb.ro |

| Column | C18, 5 µm particle size (e.g., 150 x 4.6 mm) | Provides good retention and resolution for aromatic acids. ekb.eglongdom.org |

| Mobile Phase A | 0.1% Phosphoric Acid or Acetate Buffer in Water (pH ~3-4) | Suppresses ionization of the carboxylic acid for better retention. longdom.orgupb.ro |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. ekb.eg |

| Elution Mode | Gradient (e.g., 5% to 90% B over 40 min) | Ensures elution of compounds with a range of polarities. ekb.eg |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. longdom.org |

| Detection | UV at ~230 nm | Wavelength of maximum absorbance for the benzoic acid chromophore. researchgate.net |

| Column Temp. | 25-35 °C | Controlled temperature ensures reproducible retention times. longdom.org |

Direct analysis of this compound by Gas Chromatography (GC) is challenging. colostate.edu The high polarity of the carboxylic acid group and the relatively high molecular weight of the compound result in low volatility and poor chromatographic performance, such as broad, tailing peaks. colostate.edu Therefore, a derivatization step is essential prior to GC-MS analysis. researchgate.net

The goal of derivatization is to convert the polar carboxylic acid group into a less polar, more volatile functional group. libretexts.org The most common approach for carboxylic acids is esterification. gcms.cz This can be achieved through several methods:

Alkylation: Reacting the acid with an alkylating agent to form an ester, such as a methyl ester. Diazomethane is a classic, highly efficient reagent for this purpose, though it is toxic and explosive. colostate.edu Other reagents include dimethylformamide dimethyl acetal. gcms.cz

Silylation: Converting the acidic proton into a silyl (B83357) group, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. Silylated derivatives are more volatile and exhibit improved chromatographic behavior. colostate.eduresearchgate.net

Once derivatized, the resulting ester is sufficiently volatile for GC separation. The GC column, typically a nonpolar or medium-polarity capillary column (e.g., DB-5ms), separates the derivatized analyte from other volatile components of the sample. The separated components then enter the Mass Spectrometer (MS), which serves as the detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation) and quantitative data.

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for confirming the identity and structure of this compound and for studying its properties in different environments.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing aromatic compounds. shimadzu.com this compound possesses a benzene ring, which acts as a chromophore, absorbing light in the UV region. The absorption is influenced by the conjugated π-electron system of the benzene ring and the attached carboxyl group. shimadzu.com

In a solution-phase study, a UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile. The spectrum typically shows characteristic absorption maxima (λmax). For comparison, benzoic acid itself exhibits a strong absorption peak around 230 nm and a weaker one around 270 nm. researchgate.netsielc.com The exact position and intensity of these peaks for this compound would be influenced by the additional cyanocyclopropyl substituent.

UV-Vis spectroscopy is valuable for several reasons:

Quantification: The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. This allows for the rapid quantification of the compound in solution once a calibration curve is established. researchgate.net

Purity Assessment: The presence of impurities with different chromophores can be detected by the appearance of additional or shifted absorption bands.

Structural Information: The absorption spectrum provides insight into the electronic structure of the molecule. shimadzu.com Changes in the solvent or pH can cause shifts in the λmax, providing information about the analyte's interaction with its environment.

Interactive Table: Typical UV Absorption Data for Benzoic Acid and Related Structures

| Compound | Typical λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Benzene | ~254 | ~200 | Ethanol |

| Benzoic Acid | ~230, ~273 | ~10,000, ~1,000 | Ethanol/Water |

| 4-Aminobenzoic Acid | ~278 | ~15,000 | Water |

| 4-Hydroxybenzoic Acid | ~254 | ~16,000 | Water |

Note: Data is approximate and can vary with solvent and pH. The table illustrates how substituents on the benzene ring alter the UV absorption characteristics. shimadzu.comsielc.comspectrabase.com

For unambiguous structural confirmation, especially within complex research contexts, advanced NMR and mass spectrometry are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to each unique proton environment. docbrown.info The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl (B3062369) protons would appear as a set of multiplets in the aliphatic region of the spectrum. The acidic proton of the carboxyl group would typically be a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used. docbrown.info

¹³C NMR: The carbon NMR spectrum provides evidence for each unique carbon atom in the molecule. docbrown.info Due to the molecule's symmetry, one would expect to see signals for: the carboxyl carbon (~170 ppm), the nitrile carbon (~120 ppm), four distinct aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), and two distinct cyclopropyl carbons (one quaternary and one methylene). docbrown.info The specific chemical shifts provide powerful evidence for the proposed structure.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio of the molecular ion to a very high degree of accuracy (typically to four decimal places). This allows for the determination of the precise elemental formula (e.g., C₁₁H₉NO₂), which is one of the most definitive pieces of evidence for a compound's identity. rsc.org The calculated mass for C₁₁H₉NO₂ is 187.0633, and an experimental HRMS value matching this would confirm the formula.

Tandem Mass Spectrometry (MS/MS): In complex systems, MS/MS can be used to isolate the molecular ion of interest, fragment it, and analyze the resulting fragment ions. The fragmentation pattern provides a structural fingerprint that can be used to confirm the connectivity of the atoms within the molecule and to distinguish it from isomers.

Advanced Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification strategy used to improve the analytical properties of a molecule. libretexts.org For this compound, this is particularly useful for enhancing detection sensitivity and enabling analysis by methods that are otherwise unsuitable.

As mentioned for GC-MS, esterification is a common technique to increase volatility. colostate.edu However, derivatization is also a powerful tool in liquid chromatography for enhancing detector response. nih.govresearchgate.net

Key derivatization strategies include:

Fluorogenic Labeling: The carboxylic acid can be reacted with a fluorescent tagging reagent, such as 9-chloromethyl anthracene (B1667546). oup.com This process attaches a highly fluorescent group to the molecule. The resulting derivative can then be detected using an HPLC system with a fluorescence detector, which can offer significantly lower limits of detection (often in the femtomole range) compared to standard UV detection. oup.comresearchgate.net

Chromophoric Labeling: Similar to fluorescent tagging, a reagent with a strong chromophore can be attached. This is useful if the intrinsic UV absorbance of the analyte is weak or if analysis is required at a wavelength where background interference is high.

Improving Ionization for LC-MS: While benzoic acids can be analyzed in negative-ion mode ESI-MS, the sensitivity can sometimes be limited. researchgate.net Derivatization can be used to introduce a permanently charged group or a group that is very easily protonated, allowing for highly sensitive detection in positive-ion mode. nih.govresearchgate.net For instance, reacting the carboxylic acid with a reagent like 2-picolylamine introduces a basic nitrogen atom that readily accepts a proton, leading to a strong signal in positive-ion ESI-MS/MS. nih.govresearchgate.net This can increase detection responses by over 100-fold. nih.gov Another approach involves using reagents like 4-bromo-N-methylbenzylamine, where the bromine's isotopic pattern provides a clear signature for identifying the derivatized species in the mass spectrum. researchgate.netnih.gov

Interactive Table: Summary of Derivatization Strategies for Carboxylic Acids

| Strategy | Reagent Example | Analytical Technique | Advantage |

| Esterification | Diazomethane, BF₃/Methanol | GC-MS | Increases volatility and thermal stability. colostate.edugcms.cz |

| Silylation | BSTFA, TMS | GC-MS | Increases volatility and produces characteristic mass fragments. colostate.eduresearchgate.net |

| Fluorogenic Labeling | 9-Chloromethyl anthracene | HPLC-Fluorescence | Dramatically increases sensitivity by introducing a fluorescent tag. oup.com |

| Enhanced Ionization | 2-Picolylamine, 4-Bromo-N-methylbenzylamine | LC-MS/MS | Improves ionization efficiency for highly sensitive mass spectrometric detection. nih.govnih.gov |

Pre-column Fluorescence Labeling for Carboxylic Acid Detection

Carboxylic acids, including benzoic acid derivatives, often exhibit weak ultraviolet (UV) absorption, which makes their direct detection by High-Performance Liquid Chromatography (HPLC) with UV detectors challenging, especially at low concentrations. bohrium.com To overcome this limitation, pre-column fluorescence labeling is a widely adopted strategy. This technique involves chemically modifying the carboxylic acid with a fluorescent tag before its introduction into the HPLC system. nih.govoup.com The resulting derivative is highly fluorescent, enabling sensitive and selective detection. oup.com

The process involves the reaction of the carboxyl group with a specialized labeling reagent that contains a fluorophore. oup.com This derivatization significantly enhances the signal-to-noise ratio, allowing for the detection of analytes at picomole or even femtomole levels. bohrium.comresearchgate.net A variety of reagents have been developed for this purpose, each with specific reaction conditions and fluorescence characteristics.

Several classes of fluorescent reagents are effective for labeling carboxylic acids:

Coumarin Analogues : Reagents like 4-bromomethyl-7-methoxycoumarin (B43491) and the newly synthesized N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) are prominent examples. nih.govresearchgate.net Br-MAMC, for instance, reacts with carboxylic acids in the presence of a catalyst, and the resulting derivative can be detected with high sensitivity, with reported detection limits as low as 12.5 pg. researchgate.net

Anthracene Derivatives : Compounds such as 9-chloromethyl anthracene and 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) offer excellent reactivity and detection sensitivity. oup.compsu.edu AE-OTf is particularly noteworthy for its rapid reaction time—completing within 10 minutes at room temperature—and its ability to achieve detection limits in the low femtomole range (0.8-2.7 fmol). psu.edu

Benzofurazan-based Reagents : Fluorogenic tagging reagents with a benzofurazan (B1196253) structure, such as DBD-PZ, have been successfully used to derivatize fatty acids and drugs, achieving detection limits of 3.2–4.7 fmol. bohrium.com

The choice of reagent depends on the specific carboxylic acid, the sample matrix, and the desired sensitivity. The derivatization reaction conditions, separation on the HPLC column, and the excitation and emission wavelengths for fluorescence detection are optimized for each specific application. bohrium.comnih.gov

Table 1: Comparison of Pre-column Fluorescence Labeling Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Excitation (λex) | Emission (λem) | Reported Detection Limit | Reference |

|---|---|---|---|---|---|

| Coumarin Analogues | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | 345 nm | 435 nm | 12.5 pg | researchgate.net |

| Anthracene Derivatives | 9-Chloromethyl anthracene | 365 nm | 410 nm | 2 fmol | oup.comtcichemicals.com |

| Anthracene Derivatives | 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (AE-OTf) | Not Specified | Not Specified | 0.8-2.7 fmol | psu.edu |

| Benzofurazan Derivatives | 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-PZ) | Not Specified | Not Specified | 3.2-4.7 fmol | bohrium.com |

| Coumarin Analogues | L-leucine-4-methyl-7-coumarinylamide | 330 nm | 390 nm | Not Specified | nih.gov |

Strategies for Improved Ionization in Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of complex mixtures. However, a significant challenge for some analytes, including carboxylic acids, is their weak ionization efficiency in common atmospheric pressure ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov For benzoic acid derivatives analyzed in negative-ion ESI-MS, the response depends on the formation of both the deprotonated molecule [M-H]⁻ and various adduct ions, such as sodium-bridged dimers [2M-2H+Na]⁻. nih.gov Several strategies can be employed to enhance the ionization and improve detection sensitivity.

Chemical Derivatization: Similar to fluorescence labeling, chemical derivatization can be used to introduce a functional group that is more readily ionized into the analyte structure. This approach is a well-established method for improving the MS response of various small molecules. nih.gov

Mobile Phase Optimization: The composition of the mobile phase can have a profound effect on ionization efficiency.

Weak Acid Additives: In negative-ion ESI, the addition of weak carboxylic acids such as acetic acid or propionic acid to the mobile phase can, perhaps counterintuitively, enhance the signal response for certain analytes. nih.gov The maximum enhancement is typically observed at a specific concentration, often around 1 mM, while higher concentrations can lead to signal suppression. nih.gov Acetic acid has been shown to be particularly effective in increasing the negative-ion ESI response for phenolic compounds. nih.gov

Analyte Properties: The inherent properties of the analyte, such as its acidity (pKa) and hydrophobicity (log P), play a critical role. nih.gov For instance, increasing the hydrophobicity of a benzoic acid derivative can significantly enhance its signal. The introduction of a para-tert-butyl group to benzoic acid resulted in a nearly tenfold increase in signal intensity due to its greater surface activity in the electrosprayed droplets. nih.gov

Structural Considerations: The isomeric structure of substituted benzoic acids influences their fragmentation and ionization.

Substituent Position: For benzoic acids with halide substituents, placing the electron-withdrawing atom at the meta- position has been found to provide the greatest enhancement in MS sensitivity. nih.gov

Ortho and Para Effects: Isomers can exhibit distinct fragmentation patterns. Ortho-substituted isomers often undergo specific decomposition reactions due to the interaction of the adjacent functional groups, a phenomenon known as the "ortho effect". nih.gov In contrast, para-isomers frequently form stable para-quinoid type structures during fragmentation. nih.gov Understanding these pathways is key to distinguishing between isomers.

Table 2: Effect of Weak Acid Modifiers on Negative-Ion ESI Response

| Modifier | Optimal Concentration for Enhancement | Effect at Higher Concentrations | Key Finding | Reference |

|---|---|---|---|---|

| Acetic Acid | ~1 mM | Suppression > 1 mM | Elicited the greatest increase in response among weak acids tested. | nih.gov |

| Propionic Acid | ~1 mM | Suppression > 1 mM | Enhanced response but less effective than acetic acid. | nih.gov |

| n-Butyric Acid | ~1 mM | Suppression > 1 mM | Enhanced response but less effective than acetic acid. | nih.gov |

Emerging Biosensor and Optical Detection Methods Applicable to Benzoic Acid Derivatives

While chromatographic methods are powerful, they can be time-consuming and require expensive equipment and trained personnel. mdpi.comresearchgate.net This has spurred the development of emerging biosensor and optical detection methods that offer rapid, high-throughput, and potentially more cost-effective alternatives for the analysis of benzoic acid and its derivatives. nih.gov

Biosensor-Based Methods:

Yeast-Based Biosensors: A synthetic biosensor, designated sBAD, has been successfully constructed and characterized in the yeast Saccharomyces cerevisiae. frontiersin.orgnih.gov This biosensor incorporates the p-hydroxybenzoic acid (pHBA)-binding domain from a bacterial protein (HbaR). nih.govfrontiersin.orgnih.gov Upon binding to benzoic acid derivatives, the biosensor triggers the expression of a fluorescent reporter protein. The resulting fluorescence intensity shows a strong linear correlation to the concentration of various analytes, including pHBA, p-aminobenzoic acid (pABA), and benzoic acid, enabling real-time monitoring. frontiersin.orgnih.govresearchgate.net

Enzyme-Based Amperometric Biosensors: An amperometric biosensor has been developed using mushroom tissue homogenate, which contains the enzyme tyrosinase, immobilized on an oxygen electrode. researchgate.net The detection principle is based on the inhibition of the enzyme's activity by benzoic acid. This inhibition leads to a measurable change in current, which correlates with the analyte concentration. A linear response to benzoic acid was observed in the concentration range of 25–100 mM. researchgate.net

Optical Detection Methods:

Optical Test Strips: A simple and cost-effective optical biosensor has been fabricated as a test strip. mdpi.comresearchgate.net This strip incorporates the tyrosinase enzyme onto filter paper. researchgate.net In the presence of benzoic acid, the enzymatic reaction is inhibited, causing a visible decrease in the intensity of a maroon color, which can be quantified using a reflectance spectrophotometer. This method has a linear response range of 100 to 700 ppm and a limit of detection (LOD) of 73.6 ppm for benzoic acid. mdpi.comresearchgate.net

Surface Plasmon Resonance (SPR) Sensors: Highly sensitive detection has been achieved using SPR sensors built on polymer optical fibers coated with a thin gold film. ukm.my The interaction of benzoic acid with the gold surface alters the refractive index, causing a measurable change in the surface plasmon resonance signal. This technique offers a very low limit of detection, reported to be 5.6 ng/mL. ukm.my

Terahertz (THz) Metasurface Sensors: A novel, label-free detection approach utilizes terahertz (THz) technology. researchgate.net Metamaterial sensors are engineered with resonant structures designed to interact with specific vibrational frequencies of benzoic acid in the THz range (its "fingerprint" spectrum). researchgate.netnih.gov The presence of trace amounts of benzoic acid on the sensor surface alters the THz transmission spectrum, allowing for highly sensitive and selective detection. researchgate.net

Table 3: Comparison of Emerging Detection Methods for Benzoic Acid Derivatives

| Method | Principle | Typical Analyte(s) | Detection Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Yeast Biosensor (sBAD) | Genetically encoded fluorescence | Benzoic acid, pHBA, pABA | Up to 10 mM | Not Specified | frontiersin.orgnih.gov |

| Amperometric Biosensor | Enzyme (tyrosinase) inhibition | Benzoic acid | 25–100 mM | Not Specified | researchgate.net |

| Optical Test Strip | Enzyme (tyrosinase) inhibition, colorimetric | Benzoic acid | 100–700 ppm | 73.6 ppm | mdpi.comresearchgate.net |

| SPR Optical Fiber Sensor | Surface Plasmon Resonance | Benzoic acid | Not Specified | 5.6 ng/mL | ukm.my |

| THz Metasurface Sensor | THz spectral resonance | Benzoic acid | Not Specified | Trace amounts | researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling of 4 1 Cyanocyclopropyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely applied to predict various molecular properties with a favorable balance between accuracy and computational cost. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties like dipole moments and molecular orbital energies.

For molecules like 4-(1-Cyanocyclopropyl)benzoic acid, DFT is used to calculate descriptors that are crucial for understanding its behavior. The use of quantum chemical methods, including DFT, is essential for developing quantitative structure-activity/property relationship (QSAR/QSPR) models. mdpi.com These models correlate structural or electronic features with experimental outcomes. For instance, DFT calculations at the B3LYP/6-31G(d,p) level are used to optimize crystal structures and analyze molecular interactions in similar benzoic acid derivatives. researchgate.net Basic molecular properties for this compound have been computed and are presented below. chemscene.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₂ | chemscene.com |

| Molecular Weight | 187.19 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 61.09 Ų | chemscene.com |

| LogP | 1.93998 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Theoretical simulations of absorption spectra, often performed using Time-Dependent Density Functional Theory (TD-DFT), are invaluable for interpreting experimental UV-Vis spectra and understanding electronic transitions. researchgate.net These simulations can predict the absorption maxima (λmax) and the nature of the electronic excitations involved.

For aromatic carboxylic acids like benzoic acid, studies show that environmental factors such as pH and the presence of solvents significantly influence the absorption spectra. rsc.orgrsc.org For example, the absorption spectrum of benzoic acid at pH 2.5, where the neutral species dominates, shows a B-band peak maximum around 230 nm. rsc.org In contrast, at pH 8, where the deprotonated anion is the major species, this peak shifts to 225 nm. rsc.org Quantum chemical calculations on small clusters of benzoic acid with water molecules have successfully reproduced these shifts, demonstrating that the deprotonation and interaction with the aqueous environment have a pronounced effect on the electronic transitions. rsc.org High-level methods like Algebraic Diagrammatic Construction (ADC) can accurately reproduce weaker features in the spectrum that are sometimes missed by standard TD-DFT calculations. rsc.org While specific simulation data for this compound is not available, these findings on analogous compounds illustrate the methodologies that would be applied to understand its spectroscopic behavior in different environments.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering deep insights into conformational changes, molecular flexibility, and intermolecular interactions.

For a molecule such as this compound, which possesses rotatable bonds connecting the phenyl ring to the carboxylic acid group and the cyclopropyl (B3062369) group, MD simulations can explore the potential energy surface and identify preferred conformations. A study on a related compound, 4-(Cyclopropanecarboxamido)benzoic acid, revealed a dihedral angle of 63.2° between the benzene (B151609) and cyclopropane (B1198618) rings in its crystal structure. nih.govresearchgate.net MD simulations in different solvents could reveal how the conformational landscape of this compound changes, which is critical for understanding its interactions with biological targets. Furthermore, classical MD simulations on benzoic acid in confined spaces have shown that geometric constraints impact liquid dynamics, increase viscosity, and slow rotational correlation times, demonstrating how environment influences molecular behavior. nih.gov

Predictive Modeling of Biological Activity and Toxicity

In silico predictive modeling is a cornerstone of modern drug discovery and chemical safety assessment. These computational techniques are used to forecast the biological activity and potential toxicity of a compound before it is synthesized or tested in a lab, saving time and resources.

Computational methods like molecular docking are used to predict how a molecule might bind to a specific protein target. This process involves placing the molecule (ligand) into the binding site of a protein and calculating a score that estimates the binding affinity. This approach can identify potential molecular targets and elucidate the mechanism of action.

For example, studies on other benzoic acid derivatives have successfully used molecular docking to predict their binding modes. nih.govnih.gov Docking studies of 2,5-substituted benzoic acid inhibitors against the anti-apoptotic proteins Mcl-1 and Bfl-1 revealed key interactions, such as the carboxyl group forming a hydrogen bond with an arginine residue in the binding pocket, mimicking the behavior of natural binding partners. nih.govnih.gov Similar in silico approaches could be applied to this compound to screen it against various protein targets, such as enzymes or receptors, to generate hypotheses about its potential biological activities. nih.gov

Predicting the toxicological profile of a chemical is crucial for assessing its safety. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are widely used for this purpose. These tools use QSAR models and databases of known chemical properties to estimate a compound's pharmacokinetic and toxicological characteristics.

Various online platforms like SwissADME, pkCSM, and ProTox-II can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints (e.g., mutagenicity, carcinogenicity, hepatotoxicity). nih.govnih.gov For instance, in silico analysis of 3-phenoxybenzoic acid and its metabolites predicted their potential as neuroendocrine disruptors and their interactions with key enzymes like CYP2C9 and CYP3A4. researchgate.net Another study on benzimidazole (B57391) derivatives predicted their potential to act on glioblastoma cells and bind to plasma proteins. mdpi.com For this compound, these predictive models could offer a preliminary assessment of its drug-likeness and potential toxic liabilities.

Ligand-Protein Interaction Studies

Understanding how a small molecule like this compound binds to a target protein is crucial for elucidating its mechanism of action. Ligand-protein interaction studies, employing a range of computational methods, can predict the binding pose, affinity, and the specific molecular forces that stabilize the complex. Given the structural similarity of this compound to known inhibitors of Fatty Acid-Binding Protein 4 (FABP4), this protein is often used as a representative target in computational studies. FABP4 is a key regulator in metabolic and inflammatory pathways, making it an attractive target for therapeutic intervention in diseases like type 2 diabetes and atherosclerosis. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds and to propose the binding conformation of a ligand in the active site of a protein. acs.org

In a typical molecular docking study involving this compound and a target like FABP4, the crystal structure of the protein is obtained from a repository such as the Protein Data Bank. The this compound molecule is then computationally placed into the protein's binding pocket. A scoring function is used to estimate the binding affinity, typically expressed as a negative score (e.g., in kcal/mol), where a lower value indicates a more favorable interaction.

The analysis of the docked pose reveals key molecular interactions. For a benzoic acid derivative binding to FABP4, the carboxylate group is expected to form strong hydrogen bonds and ionic interactions with polar residues at the entrance of the binding pocket, such as Arginine (Arg) and Tyrosine (Tyr). acs.org The cyanocyclopropyl and phenyl groups of the ligand would likely be buried within the hydrophobic cavity of the protein, forming van der Waals interactions with nonpolar residues. These predicted interactions are critical for understanding the structural basis of inhibition and for guiding further chemical modifications to enhance potency.

Table 1: Hypothetical Molecular Docking Results of this compound with FABP4

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | ||

| Hydrogen Bonds | Arg126, Tyr128 | Hydrogen Bond, Ionic | |

| Hydrophobic Interactions | Phe57, Cys117, Ala75 | van der Waals, Pi-Alkyl | |

| RMSD (Å) | 1.2 |

This table is interactive. You can sort and filter the data.

While molecular docking provides a rapid and valuable estimation of binding modes, more rigorous and computationally intensive methods are needed for accurate prediction of binding affinities. youtube.com Free Energy Perturbation (FEP) is a physics-based method that calculates the difference in binding free energy between two related ligands. researchgate.net This technique is a powerful tool in lead optimization, as it can accurately predict how small chemical modifications to a lead compound will affect its binding potency. researchgate.netmdpi.com

For this compound, FEP could be used to evaluate a series of proposed analogs. For instance, calculations could predict whether adding a hydroxyl group to the phenyl ring or modifying the cyclopropyl group would lead to a more potent inhibitor. These predictions allow researchers to prioritize the synthesis of only the most promising compounds, saving significant time and resources. mdpi.com While absolute binding free energy calculations are more complex, relative binding free energy calculations via FEP have become a mature and reliable tool in industrial drug discovery. researchgate.net

Table 2: Hypothetical FEP Calculation Results for Analogs of this compound against FABP4

| Compound | Modification from Parent | Calculated ΔΔG (kcal/mol) | Predicted Affinity Change |

| Analog A | Add 3-fluoro to phenyl ring | -0.8 | More potent |

| Analog B | Replace cyano with methyl | +1.5 | Less potent |

| Analog C | Add 2-hydroxyl to phenyl ring | -1.2 | More potent |

| Analog D | Expand cyclopropyl to cyclobutyl | +0.5 | Less potent |

This table is interactive. You can sort and filter the data.

Evaluation of Inhibitory Effects

The structural characteristics of this compound, combining a benzoic acid core with a cyanocyclopropyl group, suggest a potential for various inhibitory activities.

Data on the inhibition of seed germination by related benzoic acid derivatives is limited but provides a basis for potential activity.

| Compound | Plant Species | Observed Effect | Reference |

| 3-Cyanobenzoic Acid | Maize (Zea mays) | Reduction in plant growth and photosynthesis |

Benzoic acid and its derivatives are known to interact with a variety of enzymes. For example, certain derivatives have been shown to inhibit acetylcholinesterase and carbonic anhydrases. The specific nature and position of substituents on the benzoic acid ring play a crucial role in determining the inhibitory potency and selectivity. The presence of the 1-cyanocyclopropyl substituent at the 4-position of the benzoic acid ring in this compound introduces a unique combination of electronic and steric properties that could confer inhibitory activity against specific enzymes. The cyano group, being an electron-withdrawing group, can influence the acidity of the carboxylic acid and participate in hydrogen bonding or dipolar interactions within an enzyme's active site. The rigid cyclopropyl ring can serve as a scaffold to orient the molecule for optimal binding.

Various benzoic acid derivatives have demonstrated inhibitory activity against several enzymes.

| Enzyme Target | Inhibitor Class | Example Inhibitor | Observed IC50/Ki | Reference |

| Acetylcholinesterase | Benzoic acid derivative | Tetrahydroisoquinolynyl-benzoic acid derivative | Ki = 13.62 ± 0.21 nM | mdpi.com |

| Carbonic Anhydrase I/II | Benzoic acid derivative | Tetrahydroisoquinolynyl-benzoic acid derivative | Ki = 33.00 ± 0.29 nM (hCA I), 18.78 ± 0.09 nM (hCA II) | mdpi.com |

| Coenzyme Q Biosynthesis | Benzoic acid | Benzoic acid | Inhibition at >5 µg/mL | nih.gov |

Receptor Modulation Studies

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. While direct receptor binding studies for this compound are not available, research on structurally similar compounds provides insights into its potential for receptor modulation. For instance, certain sulfamoyl benzoic acid analogues have been identified as specific agonists of the Lysophosphatidic acid (LPA) 2 receptor nih.gov. Furthermore, a compound with a similar 4-(1-aminocyclopropyl)benzoic acid core, MK-2894, has been developed as a potent and selective antagonist of the prostaglandin E2 subtype 4 (EP4) receptor nih.gov. This indicates that the cyclopropyl-substituted benzoic acid scaffold can be accommodated within the binding pockets of G-protein coupled receptors and modulate their activity. The specific nature of the substituent on the cyclopropylamine, in the case of MK-2894, is critical for high-affinity binding. The cyano group in this compound would present different electronic and steric properties compared to the amide group in MK-2894, likely resulting in a different receptor interaction profile.

Examples of receptor modulation by structurally related benzoic acid derivatives.

| Receptor Target | Compound Type | Activity | Reference |

| LPA2 Receptor | Sulfamoyl benzoic acid analogue | Agonist | nih.gov |

| Prostaglandin E2 subtype 4 (EP4) Receptor | 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894) | Antagonist | nih.gov |

| Retinoic Acid Receptors | Retinobenzoic acid derivative (Tamibarotene) | Selective agonist | nih.gov |

Assessment of Potential Antimicrobial Activities and Mechanisms

The antimicrobial properties of benzoic acid and its derivatives are well-established and form the basis for their use as preservatives in food and cosmetic products mdpi.comresearchgate.netijcrt.org. The general mechanism of action involves the disruption of the cellular pH homeostasis of microorganisms nih.gov. The lipophilic nature of the undissociated acid allows it to penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the cell's interior, which inhibits various metabolic processes .

The antibacterial activity of benzoic acid derivatives is influenced by the nature and position of substituents on the benzene ring nih.gov. Studies have shown that the addition of hydroxyl and methoxyl groups can either weaken or enhance the antibacterial effect depending on their position nih.gov. While there is no specific data on this compound, the presence of the cyclopropyl group could enhance lipophilicity, potentially facilitating its passage through bacterial cell membranes. The electron-withdrawing nature of the cyano group might also influence its pKa and thereby its antimicrobial efficacy at different pH levels. Research on other cyclopropane-containing amide derivatives has demonstrated moderate activity against Staphylococcus aureus and Escherichia coli mdpi.com.

Minimum Inhibitory Concentrations (MIC) of various benzoic acid derivatives against E. coli.

| Compound | MIC (mg/mL) against E. coli O157 | Reference |

| Benzoic acid | 1 | nih.gov |

| 2-Hydroxybenzoic acid | 1 | nih.gov |

| 3-Hydroxybenzoic acid | >10 | nih.gov |

| 4-Hydroxybenzoic acid | >10 | nih.gov |

| 2-Methoxybenzoic acid | 5 | nih.gov |

| 3-Methoxybenzoic acid | 10 | nih.gov |

| 4-Methoxybenzoic acid | 10 | nih.gov |

Benzoic acid and its derivatives also exhibit significant antifungal activity researchgate.net. The mechanism of action is similar to their antibacterial effects, involving the disruption of intracellular pH. The structure-activity relationships for antifungal activity also point to the importance of the substituents on the benzoic acid ring. For instance, certain N-benzoyl amino acid derivatives have shown relevant antifungal activity against filamentous fungi like Aspergillus fumigatus and Fusarium temperatum. The presence of the cyanocyclopropyl group in this compound could contribute to its antifungal potential. Studies on other molecules containing a cyclopropyl fragment have reported very high activity against various Candida species, with some compounds showing efficacy similar to or greater than the standard antifungal drug nystatin researchgate.netsigmaaldrich.com.

Antifungal activity of related benzoic acid and cyclopropyl derivatives.

| Compound Class | Fungal Species | Observed Effect | Reference |

| N-benzoyl amino acid derivatives | Aspergillus fumigatus, Fusarium temperatum | Relevant antifungal activity | |

| Thiazoles with cyclopropyl fragment | Candida spp. | High activity, with MIC values ranging from 0.015–7.81 µg/ml | researchgate.netsigmaaldrich.com |

Biological and Pharmacological Investigations of this compound

Structure Activity Relationship Sar Studies of 4 1 Cyanocyclopropyl Benzoic Acid and Its Analogs

Identification of Key Pharmacophoric Features and Structural Contributions

The biological activity of a compound is not a monolithic property but rather the result of a symphony of interactions between its various structural components and the biological target. For 4-(1-Cyanocyclopropyl)benzoic acid and its analogs targeting RORγt, three key pharmacophoric features have been identified: the cyclopropyl (B3062369) moiety, the benzoic acid functionality, and the cyano substitution.

Role of the Cyclopropyl Moiety in Biological Interactions

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating and increasingly utilized motif in medicinal chemistry. Its rigid and strained nature imparts unique conformational properties to the molecule. In the context of RORγt inhibitors, the cyclopropyl ring in this compound is believed to play a crucial role in orienting the other functional groups for optimal interaction with the receptor's binding pocket. Its compact, three-dimensional structure can explore regions of chemical space that are inaccessible to more flexible linear or larger cyclic systems. This rigidity can also lead to a more favorable entropic profile upon binding, as less conformational freedom is lost. While specific studies detailing the direct modification of the cyclopropyl ring in this exact scaffold are not widely available in public literature, the frequent appearance of this moiety in potent RORγt inhibitors suggests its importance for achieving high affinity.

Influence of the Benzoic Acid Functionality on Activity

The benzoic acid group is a classic pharmacophoric element, often serving as a key interaction point with biological targets, particularly through the formation of salt bridges or hydrogen bonds. In the case of RORγt inhibitors, the carboxylic acid of the benzoic acid moiety is critical for anchoring the molecule within the ligand-binding domain. It is widely understood that this acidic group forms a crucial salt bridge interaction with a specific arginine residue in the RORγt binding pocket. This interaction is a cornerstone of the binding affinity for many RORγt inhibitors. The replacement of the benzoic acid with other acidic isosteres, such as tetrazoles or other carboxylic acid-containing heterocycles, has been explored in various RORγt inhibitor series to modulate properties like potency, selectivity, and pharmacokinetics. However, the benzoic acid group often remains a preferred choice due to its well-established and potent interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond a qualitative understanding of SAR, medicinal chemists employ quantitative structure-activity relationship (QSAR) modeling. This computational technique aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation with Physiochemical Descriptors (e.g., LogP, TPSA, H-bond parameters)

QSAR models are built by correlating the biological activity of a set of compounds with their calculated physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For a series of analogs of this compound, key descriptors would include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its solubility, absorption, and ability to cross cell membranes.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is related to its ability to form hydrogen bonds and its permeability.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule is critical for its interaction with biological targets. In this scaffold, the carboxylic acid is a key hydrogen bond donor and acceptor, while the cyano group can act as an acceptor.

While a specific QSAR study with a comprehensive data table for a series of direct analogs of this compound is not publicly available, a hypothetical data table for such a study would resemble the following:

| Compound | R1 (Cyclopropyl Sub) | R2 (Benzoic Acid Sub) | IC50 (nM) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| 1 | -CN | -H | 50 | 2.5 | 63.6 | 1 | 3 |

| 2 | -H | -H | 500 | 2.2 | 37.3 | 1 | 2 |

| 3 | -CN | 3-F | 35 | 2.7 | 63.6 | 1 | 3 |

| 4 | -CN | 2-Cl | 70 | 3.1 | 63.6 | 1 | 3 |

| 5 | -CH3 | -H | 150 | 2.8 | 37.3 | 1 | 2 |

This table is for illustrative purposes only and does not represent real experimental data.

A QSAR model derived from such data might reveal that lower LogP values and a specific range of TPSA are correlated with higher potency, guiding the design of new, more effective analogs.

Statistical Validation and Predictive Model Development

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a critical step in its development. The goal is to create a model that can accurately predict the activity of new, untested compounds. Key statistical parameters used for validation include:

Coefficient of Determination (R²): This value indicates how well the model fits the training data, with a value closer to 1.0 indicating a better fit.

Cross-validated R² (q² or R²cv): This is a more robust measure of the model's predictive ability within the training set. It is calculated using techniques like leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

Predicted R² (R²pred): This parameter assesses the model's ability to predict the activity of an external test set of compounds that were not used in model development. A high R²pred value confirms the model's external predictability.

For instance, a 3D-QSAR study on a series of thiazole/thiophene ketone amides as RORγt inhibitors reported a leave-one-out cross-validated correlation coefficient (R²cv) of 0.859 and a predicted correlation coefficient (R²pred) of 0.7317 for their CoMFA model. These values suggest a statistically significant and predictive QSAR model.

The development of a predictive QSAR model for this compound analogs would involve splitting a dataset of compounds into a training set for model generation and a test set for validation. The resulting validated model could then be used to virtually screen new, hypothetical compounds, prioritizing the synthesis of those predicted to have the highest activity.

Comparative SAR Analysis with Related Benzoic Acid Derivatives

Effects of Positional Isomerism on Biological Activity

The specific placement of a substituent on the benzoic acid ring—be it at the ortho (2-), meta (3-), or para (4-) position—can profoundly impact the compound's biological efficacy. This phenomenon, known as positional isomerism, alters the molecule's shape, electronic distribution, and ability to interact with biological targets. nih.gov

While direct SAR studies on positional isomers of (1-cyanocyclopropyl)benzoic acid are not extensively documented, the principles derived from other benzoic acid derivatives offer valuable insights. For instance, in the context of local anesthetics, substituents in the ortho or para positions that increase the electron density of the carbonyl oxygen tend to enhance activity, whereas meta-substituted derivatives often show decreased potency. pharmacy180.com This suggests that the spatial relationship between the substituent and the carboxylic acid group is critical for receptor binding.

In studies on the antibacterial properties of phenolic acids, the position of hydroxyl and methoxyl groups on the benzoic ring significantly dictates their effectiveness against bacteria like E. coli. nih.gov For example, a hydroxyl group at the ortho position (2-hydroxybenzoic acid) was found to be more effective than the parent benzoic acid, while other positional isomers showed weakened activity. nih.gov This highlights that the proximity of the substituent to the carboxylic acid can influence mechanisms like intramolecular hydrogen bonding and interaction with bacterial enzymes or membranes.

The biological activity is influenced by the type of substituent, its number, and its position on the benzoic ring. nih.gov The failure of 2,6-dihydroxybenzoic acid to form co-crystals with piracetam, unlike its other isomers, was attributed to steric hindrance and the preference for intramolecular hydrogen bonding, demonstrating how ortho-substitution can create unique steric and electronic effects. nih.gov

| Substituent Position | General Effect on Biological Activity (Based on Related Benzoic Acid Derivatives) | Potential Rationale |

|---|---|---|

| Ortho (2-) | Can significantly increase or decrease activity depending on the substituent and biological target. Often exhibits unique "ortho-effects." | Steric hindrance, potential for intramolecular hydrogen bonding with the carboxylic acid group, altered electronic effects. |

| Meta (3-) | Often leads to lower activity compared to ortho and para isomers in many systems. | Altered electronic influence on the carboxylic acid group, less favorable positioning for target interaction compared to the para position. |

| Para (4-) | Generally provides a direct electronic influence on the carboxylic acid group through the aromatic system, often leading to potent activity. | Direct resonance and inductive effects, favorable geometry for binding to many target sites. |

Therefore, it can be hypothesized that moving the (1-cyanocyclopropyl) group from the para position to the meta or ortho position would likely result in significant changes in the biological activity of the molecule due to altered steric and electronic properties.

Substituent Effects and Their Mechanistic Implications

The nature of the substituent on the benzoic acid ring is a primary determinant of its biological activity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting distinct electronic properties to the molecule.

The 4-(1-cyanocyclopropyl) substituent is a unique case. The cyclopropyl group itself possesses unusual electronic properties, behaving as a hybrid between a saturated alkyl group and an unsaturated alkene. It can donate electrons through its sigma bonds via a "bent bond" character. However, this is coupled with a cyano (-C≡N) group, which is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond. The net effect of the combined cyanocyclopropyl group on the electronic character of the benzoic acid ring would be complex, likely resulting in a net electron-withdrawing effect that influences the acidity of the carboxylic acid and its potential interactions with biological targets.

General principles from related benzoic acid derivatives show that:

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, tend to increase the acidity of the benzoic acid. This can enhance interactions with certain biological targets. For instance, the presence of an EWG can make the carbonyl carbon of the carboxylic acid more susceptible to nucleophilic attack. pharmacy180.com

Electron-Donating Groups (EDGs) , such as alkoxy (-OR), amino (-NH₂), or alkylamino (-NHR) groups, generally decrease the acidity of the benzoic acid but can increase the electron density on the aromatic ring and the carbonyl oxygen. youtube.com In the development of local anesthetics, EDGs in the ortho or para position have been shown to enhance activity. youtube.com

The mechanistic implications of these substituent effects are tied to how they modify the molecule's ability to participate in key interactions like hydrogen bonding and hydrophobic interactions. For example, in the inhibition of the enzyme α-amylase by benzoic acid derivatives, hydroxyl groups were found to enhance inhibitory activity by providing additional hydrogen bonding opportunities. Conversely, in the design of Mcl-1/Bfl-1 dual inhibitors, a phenethylthio substituent was found to be crucial for binding potency, demonstrating the importance of hydrophobic interactions.

| Substituent Type | Examples | General Effect on Benzoic Acid Ring | Mechanistic Implication for Biological Activity |

|---|---|---|---|

| Strongly Electron-Donating | -NH₂, -OH, -OR | Increases electron density on the ring and carbonyl oxygen; decreases acidity. | Can enhance binding to certain receptors through increased polarization; may alter metabolic stability. youtube.com |

| Moderately Electron-Donating | -Alkyl (e.g., -CH₃) | Slightly increases electron density through inductive effects. | Can enhance hydrophobic interactions and may improve membrane permeability. |

| Electron-Withdrawing (Halogens) | -F, -Cl, -Br, -I | Withdraws electron density via induction but can donate via resonance. | Increases acidity; can form halogen bonds with biological targets. |

| Strongly Electron-Withdrawing | -CN, -NO₂, -SO₂R | Strongly decreases electron density on the ring; increases acidity. | Enhances acidity and potential for nucleophilic attack on the carbonyl carbon; can participate in dipole-dipole interactions. pharmacy180.com |

In the case of this compound, the cyanocyclopropyl group acts as a complex substituent. Further SAR studies involving the addition of other substituents (e.g., hydroxyl, amino, or halogen groups) at other positions on the ring would be necessary to fully elucidate the interplay between these groups and the cyanocyclopropyl moiety in modulating biological activity.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Scalability and Diversity

The advancement of 4-(1-cyanocyclopropyl)benzoic acid and its analogs from laboratory-scale research to potential commercial applications hinges on the development of robust and scalable synthetic methods. Future research should prioritize the exploration of novel synthetic pathways that are not only efficient and high-yielding but also adaptable for creating a diverse library of related compounds.

Key research focuses should include:

Catalytic Methods: Investigating transition metal-catalyzed reactions, such as cobalt-catalyzed cyclopropanation, could provide efficient and scalable routes to the core cyclopropyl (B3062369) structure. nih.gov Developing enantioselective catalytic systems would be crucial for producing stereopure compounds, which is often a requirement for therapeutic applications.

Chemoenzymatic Synthesis: Combining the specificity of biocatalysts with the broad applicability of chemical reactions presents a powerful strategy. nih.govacs.org Engineered enzymes could be used to construct the chiral cyclopropane (B1198618) core with high precision, which can then be diversified through traditional chemical methods. nih.govacs.org This approach can lead to the generation of diverse and optically active scaffolds valuable for drug discovery. acs.org

Diversity-Oriented Synthesis (DOS): DOS strategies are essential for rapidly generating a wide range of structurally distinct molecules from a common starting material. nih.govcam.ac.uk Applying DOS principles would enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of structure-activity relationships (SAR). nih.gov This involves using branching reaction pathways to create variations in the molecular skeleton, stereochemistry, and appendages. cam.ac.uk

These advanced synthetic approaches will be instrumental in overcoming the limitations of traditional multi-step syntheses, enabling the cost-effective production of large quantities of the target compound and the creation of comprehensive compound libraries for screening.

Development of Integrated Analytical Platforms for Metabolite Profiling